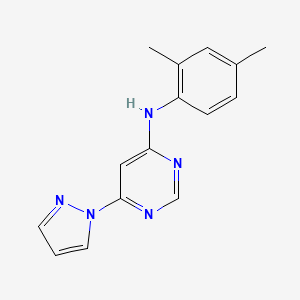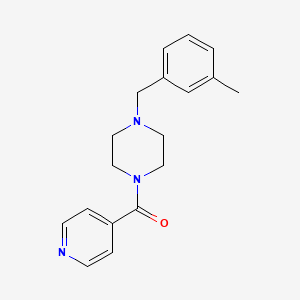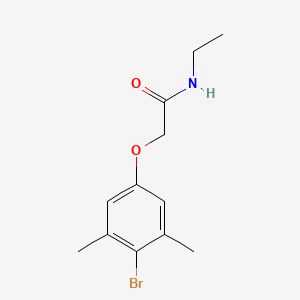
2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1993 by researchers at the University of Connecticut, and since then, it has been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is complex and not fully understood. It is known to inhibit the reuptake of the endocannabinoid anandamide, which is a natural pain reliever produced by the body. By inhibiting anandamide reuptake, 2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide enhances the body's natural pain relief mechanisms. It also has other effects on the endocannabinoid system, including activating cannabinoid receptors and inhibiting the breakdown of endocannabinoids.
Biochemical and Physiological Effects
2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the endocannabinoid system, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It also has antioxidant properties and has been shown to protect against oxidative stress in cells. Additionally, it has been shown to have effects on the serotonin and dopamine systems in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide for lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with high purity. This makes it easier to study than natural compounds, which can be difficult to obtain in sufficient quantities. One limitation of 2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is that its mechanism of action is complex and not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One area of interest is its potential as a treatment for chronic pain. Several studies have shown that 2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is effective in reducing pain in animal models of chronic pain, and further research is needed to determine its potential as a human pain medication. Additionally, there is interest in studying its potential as a neuroprotective agent in conditions such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in studying its effects on other systems in the body, such as the immune system and the cardiovascular system.
Métodos De Síntesis
The synthesis method for 2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves several steps. First, 2,5-dimethylphenol is reacted with propionyl chloride to form 2,5-dimethylphenyl propionate. This intermediate is then reacted with 1-naphthylamine to form the target compound, 2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. The overall yield of this synthesis method is around 20%.
Aplicaciones Científicas De Investigación
2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been studied for its potential therapeutic applications in a variety of fields, including pain management, neuroprotection, and cancer treatment. In particular, it has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. It has also been studied for its potential neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-14-10-11-15(2)19(12-14)23-13-20(22)21-18-9-5-7-16-6-3-4-8-17(16)18/h5,7,9-12H,3-4,6,8,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYQFVPRRPKTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)
![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)
![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)

![ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)
![{[5-(3-methylphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5723091.png)

![N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5723111.png)
![N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide](/img/structure/B5723117.png)


